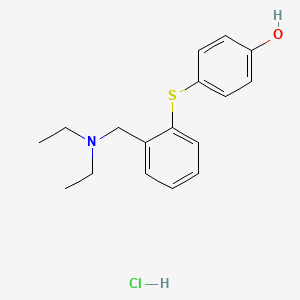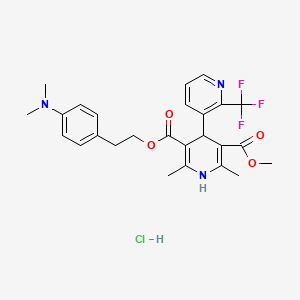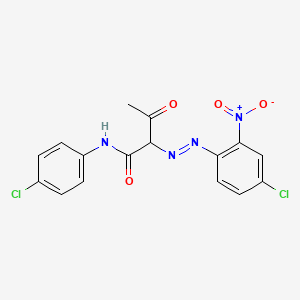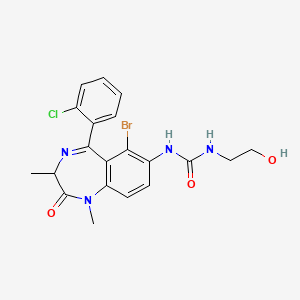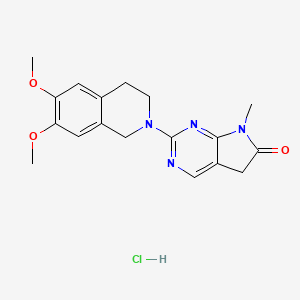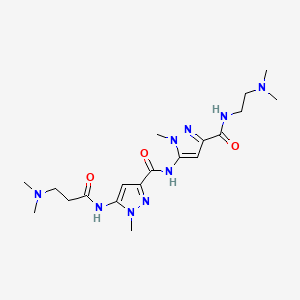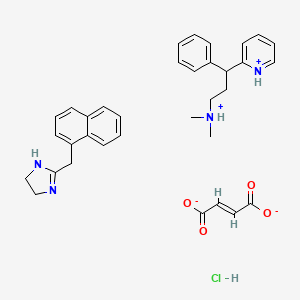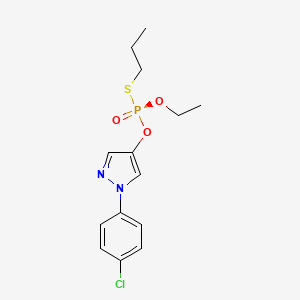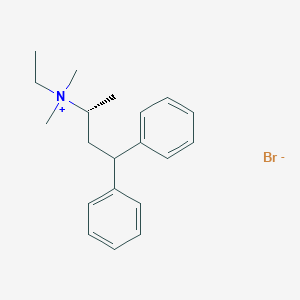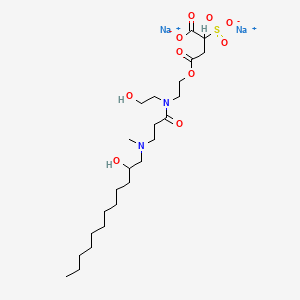
Disodium 4-(2-((3-((2-hydroxydodecyl)methylamino)-1-oxopropyl)(2-hydroxyethyl)amino)ethyl) 2-sulphonatosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the European Inventory of Existing Commercial Chemical Substances number 255-325-2 is known as quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides. This compound is a mixture of alkyl groups with chain lengths ranging from twelve to sixteen carbon atoms. It is widely used as a disinfectant, biocide, and surfactant due to its antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides are synthesized through the reaction of long-chain alkyl dimethylamines with benzyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor where the reaction takes place. The process is optimized for large-scale production, ensuring consistent quality and efficiency. The final product is then purified and formulated for various applications.
化学反応の分析
Types of Reactions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or the alkyl chains are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzyl alcohols or benzaldehydes, while substitution reactions can yield a variety of substituted quaternary ammonium compounds.
科学的研究の応用
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides have a wide range of scientific research applications:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed in cell culture and microbiology as disinfectants and preservatives.
Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.
Industry: Applied in water treatment, textile processing, and as surfactants in cleaning products.
作用機序
The antimicrobial action of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
類似化合物との比較
Similar Compounds
- Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C8-16-alkyldimethyl, chlorides
Uniqueness
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides are unique due to their specific alkyl chain length distribution, which provides an optimal balance of hydrophobic and hydrophilic properties. This balance enhances their effectiveness as surfactants and antimicrobial agents compared to other quaternary ammonium compounds with different alkyl chain lengths.
特性
CAS番号 |
41344-13-2 |
|---|---|
分子式 |
C24H44N2Na2O10S |
分子量 |
598.7 g/mol |
IUPAC名 |
disodium;4-[2-[3-[2-hydroxydodecyl(methyl)amino]propanoyl-(2-hydroxyethyl)amino]ethoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C24H46N2O10S.2Na/c1-3-4-5-6-7-8-9-10-11-20(28)19-25(2)13-12-22(29)26(14-16-27)15-17-36-23(30)18-21(24(31)32)37(33,34)35;;/h20-21,27-28H,3-19H2,1-2H3,(H,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChIキー |
ULJVBIPZMYTHBB-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCC(CN(C)CCC(=O)N(CCO)CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



